An In-Depth Technical Guide to the Chemical Structure Analysis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
An In-Depth Technical Guide to the Chemical Structure Analysis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The bicyclic amine (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane represents a core structural motif of significant interest in the field of medicinal chemistry. Its rigid, stereochemically defined framework has proven to be a valuable scaffold for the design of potent and selective ligands for various biological targets. Notably, derivatives of the 3,8-diazabicyclo[4.2.0]octane system have emerged as powerful agonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the analytical methodologies employed to unequivocally determine the chemical structure and stereochemistry of this important molecule, often handled as its more stable dihydrochloride salt.
Foundational Understanding: The (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane Moiety
The structure of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is characterized by a fused ring system consisting of a six-membered piperazine ring and a four-membered azetidine ring. The "bicyclo[4.2.0]" nomenclature indicates a bicyclic system with a total of eight atoms, bridged in a manner that creates rings of six and four atoms, with two bridgehead carbons. The stereochemical descriptors "(1R,6S)" define the absolute configuration at the two bridgehead carbon atoms, which is crucial for its specific interactions with biological targets. The methyl group at the 8-position completes the core structure.
Due to the basic nature of the two nitrogen atoms, this compound is often synthesized and utilized as its dihydrochloride salt, (1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride, which enhances its stability and solubility in aqueous media.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | N/A |
| Molecular Weight | 126.20 g/mol | N/A |
| Dihydrochloride Salt Formula | C₇H₁₆Cl₂N₂ | [2] |
| Dihydrochloride Salt MW | 199.12 g/mol | [2] |
| CAS Number (Dihydrochloride) | 2221988-52-7 | [2] |
| SMILES (Dihydrochloride) | CN1C[C@@H]2[C@H]1CNCC2.Cl.Cl | [2] |
The Analytical Workflow: A Multi-Technique Approach to Structural Elucidation
The definitive structural analysis of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane relies on a synergistic application of several advanced analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete and unambiguous picture of the molecule's connectivity, stereochemistry, and purity.
Figure 1: A typical analytical workflow for the structural elucidation of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the connectivity and relative stereochemistry of organic molecules in solution. For (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed picture of the proton and carbon environments and their relationships.
Sample Preparation Protocol
Given that the dihydrochloride salt is hygroscopic, proper sample preparation is critical to obtain high-quality NMR spectra.
Step-by-Step Protocol:
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Drying: Dry the (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride sample under high vacuum for several hours to remove any residual moisture.
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Solvent Selection: Choose a deuterated solvent in which the sample is soluble, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The choice of solvent will affect the chemical shifts of exchangeable protons (N-H).
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Inert Atmosphere: For optimal results, especially if the free base is being analyzed, perform the sample preparation in a glove box under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.
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Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
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Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.
Expected ¹H NMR Spectral Features
While the specific spectrum for this exact molecule is not publicly available, based on the analysis of similar bicyclo[4.2.0]octane systems and general principles of NMR, the following features can be anticipated:
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Methyl Group: A singlet corresponding to the three protons of the N-methyl group.
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Methylene and Methine Protons: A complex series of multiplets in the aliphatic region of the spectrum, arising from the protons on the bicyclic framework. The diastereotopic nature of many of the methylene protons will lead to distinct signals and complex coupling patterns.
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Bridgehead Protons: The signals for the protons at the 1- and 6-positions will be of particular diagnostic importance for confirming the cis or trans fusion of the rings. The coupling constants between these protons are characteristic of the ring junction stereochemistry.
Expected ¹³C NMR Spectral Features
The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule.
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Methyl Carbon: A signal in the upfield region corresponding to the N-methyl carbon.
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Aliphatic Carbons: A series of signals in the aliphatic region for the methylene and methine carbons of the bicyclic system.
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DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be invaluable in distinguishing between CH, CH₂, and CH₃ groups.
Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.
Ionization Techniques
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques for the analysis of this compound.
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Electron Ionization (EI): This hard ionization technique leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum.
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Electrospray Ionization (ESI): A soft ionization technique, ESI is particularly well-suited for the dihydrochloride salt, as it allows for the observation of the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Expected Mass Spectral Data
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Molecular Ion: For the free base, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of C₇H₁₄N₂.
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Protonated Molecule: Using ESI, the protonated molecule [M+H]⁺ would be the base peak. For the dihydrochloride salt, the spectrum might show the [M+H]⁺ ion of the free base after in-source dissociation of the HCl.
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Fragmentation Pattern: The fragmentation of N-methylated bicyclic amines is often characterized by the loss of alkyl radicals and ring cleavage. Common fragmentation pathways would involve the cleavage of C-C bonds adjacent to the nitrogen atoms.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement, it can distinguish the molecular formula of the target compound from other possibilities with the same nominal mass.
Single-Crystal X-ray Diffraction: The Definitive Structural Proof
Single-crystal X-ray diffraction provides the most unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.
Crystallization Protocol
Obtaining single crystals of suitable quality for X-ray diffraction is often the most challenging step.
Step-by-Step Protocol:
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Purification: The compound must be of high purity. Recrystallization is often a necessary preliminary step.
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Solvent System: A suitable solvent or a mixture of solvents in which the compound has moderate solubility is required. For the dihydrochloride salt, polar solvents like water, ethanol, or methanol, or mixtures thereof, are good starting points.
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Crystal Growth Techniques:
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Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
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Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a second solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility and inducing crystallization.
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Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
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Data Analysis and Interpretation
A successful X-ray diffraction experiment will yield a detailed three-dimensional model of the molecule, providing precise bond lengths, bond angles, and torsional angles. Crucially for a chiral molecule like (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane, the data can be used to determine the absolute configuration, confirming the (1R,6S) stereochemistry. This is typically achieved through the analysis of anomalous dispersion effects, especially when using copper radiation.
Figure 2: Workflow for single-crystal X-ray diffraction analysis.
Conclusion: A Unified Approach to Structural Certainty
The structural elucidation of (1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane is a prime example of the necessity of a multi-technique analytical approach in modern drug discovery and development. While NMR spectroscopy provides the foundational details of the molecular framework in solution, mass spectrometry confirms the molecular weight and offers clues to the compound's stability and fragmentation pathways. Ultimately, single-crystal X-ray diffraction provides the definitive and unambiguous proof of the three-dimensional structure and absolute stereochemistry. For researchers working with this and related privileged scaffolds, a thorough understanding and application of these analytical methodologies are paramount for ensuring the scientific integrity of their findings and for advancing the development of novel therapeutics.
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